molecular formula C18H22ClF3N6O2 B1139140 Buparlisib hydrochloride CAS No. 1312445-63-8

Buparlisib hydrochloride

Katalognummer: B1139140
CAS-Nummer: 1312445-63-8
Molekulargewicht: 446.9 g/mol
InChI-Schlüssel: DGPLYAXBXJXEID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Buparlisib Hydrochlorid wurde ausgiebig auf sein Potenzial in der Krebsbehandlung untersucht. Zu seinen Anwendungen gehören:

    Chemie: Wird als Werkzeugverbindung zur Untersuchung von PI3K-Signalwegen verwendet.

    Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation, Apoptose und Angiogenese.

    Medizin: Befindet sich in klinischen Studien zur Behandlung verschiedener Krebsarten, darunter Brustkrebs und Plattenepithelkarzinom des Kopf- und Halsbereichs.

    Industrie: Potenzielle Verwendung bei der Entwicklung gezielter Krebstherapien

5. Wirkmechanismus

Buparlisib Hydrochlorid übt seine Wirkung aus, indem es den PI3K-Signalweg inhibiert. Es inhibiert selektiv vier Isomere von PI3K: PI3Kα, PI3Kβ, PI3Kγ und PI3Kδ. Durch kompetitive Bindung an die Lipidkinase-Domäne von Adenosin-5'-triphosphat (ATP) blockiert es den PI3K/AKT-Signalweg, was zu einer Hemmung der Zellproliferation, Förderung der Apoptose und Reduktion der Angiogenese führt .

Ähnliche Verbindungen:

Einzigartigkeit: Buparlisib Hydrochlorid ist einzigartig aufgrund seiner Pan-Klasse-I-PI3K-Hemmung, wodurch es gegen mehrere PI3K-Isomere wirksam ist. Dieses breite Hemmungsprofil ermöglicht es, verschiedene Krebsarten zu bekämpfen, obwohl es auch zu einer höheren Häufigkeit von Nebenwirkungen führt, verglichen mit selektiveren Inhibitoren .

Zukünftige Richtungen

Buparlisib is still under investigation as a potential treatment for various types of cancer. For instance, a phase II study of Buparlisib in relapsed or refractory thymomas has been conducted . Further clinical trials and research are necessary to fully understand the potential of Buparlisib as a cancer treatment.

Wirkmechanismus

Buparlisib Hydrochloride exerts its effects by inhibiting the PI3K pathway. It selectively inhibits four isomers of PI3K: PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ. By competitively binding to the lipid kinase domain on adenosine 5’-triphosphate (ATP), it blocks the PI3K/AKT pathway, leading to inhibition of cell proliferation, promotion of apoptosis, and reduction of angiogenesis .

Similar Compounds:

Uniqueness: this compound is unique due to its pan-class I PI3K inhibition, making it effective against multiple PI3K isomers. This broad inhibition profile allows it to target various cancer types, although it also results in a higher incidence of side effects compared to more selective inhibitors .

Biochemische Analyse

Biochemical Properties

Buparlisib hydrochloride selectively inhibits four isomers of PI3K, namely PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ . It achieves this by competitively binding the lipid kinase domain on adenosine 5’-triphosphate (ATP), thereby playing a crucial role in inhibiting proliferation, promoting apoptosis, and blocking angiogenesis, predominantly by antagonizing the PI3K/AKT pathway .

Cellular Effects

This compound has demonstrated effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been associated with prolonged stable disease (SD) in a small subset of patients with triple-negative breast cancer . Downmodulation of key nodes in the PI3K pathway was observed in patients who achieved SD .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits four isomers of PI3K by competitively binding the lipid kinase domain on ATP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the PI3K pathway . It interacts with enzymes or cofactors in this pathway and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Buparlisib Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung des Kernpyrimidinylpyrimidin-Grundgerüsts. Zu den wichtigsten Schritten gehören:

Industrielle Produktionsmethoden: Die industrielle Produktion von Buparlisib Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Wichtige Überlegungen sind die Wahl der Lösungsmittel, die Temperaturkontrolle und Reinigungstechniken wie Umkristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Reaktionstypen: Buparlisib Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist Buparlisib Hydrochlorid selbst, wobei eine hohe Reinheit durch sorgfältige Kontrolle der Reaktionsbedingungen und Reinigungsschritte erreicht wird .

Eigenschaften

IUPAC Name

5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O2.ClH/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27;/h9-11H,1-8H2,(H2,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPLYAXBXJXEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClF3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156980
Record name Buparlisib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312445-63-8
Record name Buparlisib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312445638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buparlisib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BKM120-AAA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUPARLISIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/194LK4P5K1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

40 mg of 5-(2,6-Di-4-morpholinyl-4-pyrimidinyl)-4-(trifluoromethyl)pyridin-2-amine monohydrate monohydrochloride of Example 6 is equilibrated in 0.4 mL methanol in a vial at 25° C.±0.1 for 24 hours equilibration time (with constant agitation). The solution is evaporated to dryness by nitrogen flow at room temperature. The resulting solid is collected prior to complete dryness and examined by X-ray powder diffraction to yield Polymorph Form SE of the monohydrochloride salt of the compound of Formula A.
Quantity
0.4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Charge a nitrogen-flushed 3 L reactor that equipped with an overhead stirrer, condenser, nitrogen inlet/outlet and 500 mL addition funnel with 51.3 g (0.125 mol, 1 eq.) of 5 and 247 g (312 mL) of acetone. Stir the slurry at 25° C. for 15 minutes. Filter through Celite (2-5 g). Wash the reactor and filter cake with 30 g (37 mL) of acetone and combine the wash with the filtrate. Rinse the reactor with methanol and dry it with heat and vacuum. Cool the reactor and re-charge the filtrate. Warm the solution to 50° C. Add a solution of 25.7 mL (0.125 mol, 1.03 eq.) of 5 N hydrogen chloride in isopropanol and 198 g (250 mL) of acetone over 2 h. Seed after the first 5% of the acid solution has been added (about 25 mL). Maintain temperature for 15 min. Cool to 10° C. and filter the solids. Wash the filter cake with 47 g (60 mL) of acetone and dry the solids at 50° C., 35 mbar for 16 h to afford 49.4 g (88.1% yield) of 6 as a yellow, crystalline solid. Following this procedure, Compound 6 is polymorph Form A of the monohydrochloride salt of the Compound of Formula A.
Name
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
312 mL
Type
reactant
Reaction Step One
Quantity
25.7 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
88.1%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.